4-(3H-1,3-thiazol-2-ylidene)cyclohexa-2,5-dien-1-one
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Overview
Description
4-(3H-1,3-thiazol-2-ylidene)cyclohexa-2,5-dien-1-one is a heterocyclic compound that features a thiazole ring fused with a cyclohexadienone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3H-1,3-thiazol-2-ylidene)cyclohexa-2,5-dien-1-one can be achieved through multicomponent reactions (MCRs). One efficient method involves the reaction of 2-chlorobenzothiazole, benzyl bromides, and phenols in acetonitrile under reflux conditions in the presence of triethylamine. This catalyst-free reaction typically proceeds within 2 hours and yields the desired product in excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of MCRs and catalyst-free conditions make it a promising candidate for scalable production. The use of readily available starting materials and mild reaction conditions further supports its potential for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(3H-1,3-thiazol-2-ylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the cyclohexadienone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and solvents like acetonitrile or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or the cyclohexadienone structure .
Scientific Research Applications
4-(3H-1,3-thiazol-2-ylidene)cyclohexa-2,5-dien-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.
Industry: The compound is used in the development of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and chemosensors
Mechanism of Action
The mechanism of action of 4-(3H-1,3-thiazol-2-ylidene)cyclohexa-2,5-dien-1-one involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-hydroxy-3H-1,3-benzoxazol-2-ylidene)cyclohexa-2,5-dien-1-one
- (6E)-6-(3H-benzothiazol-2-ylidene)-4-bromo-cyclohexa-2,4-dien-1-one
Uniqueness
4-(3H-1,3-thiazol-2-ylidene)cyclohexa-2,5-dien-1-one is unique due to its specific combination of a thiazole ring and a cyclohexadienone structure. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-(3H-1,3-thiazol-2-ylidene)cyclohexa-2,5-dien-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-8-3-1-7(2-4-8)9-10-5-6-12-9/h1-6,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMPCMRUGFBCPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=CC1=C2NC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)C=CC1=C2NC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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